molecular formula C16H16N4O2S B2931692 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 922105-45-1

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2931692
CAS No.: 922105-45-1
M. Wt: 328.39
InChI Key: QBBAAGPPRSDKMB-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of a benzothiazole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves a multi-step reaction process. One common method starts with the preparation of the oxadiazole ring, which can be synthesized from cyclohexyl hydrazine and carbon disulfide, followed by cyclization with an appropriate acid chloride. The benzothiazole ring can be synthesized separately from 2-aminothiophenol and a suitable carboxylic acid derivative. The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide
  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-phenylacetamide
  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide

Uniqueness

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide stands out due to the presence of both the benzothiazole and oxadiazole rings, which confer unique electronic and steric properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-13(15-17-11-8-4-5-9-12(11)23-15)18-16-20-19-14(22-16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBAAGPPRSDKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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